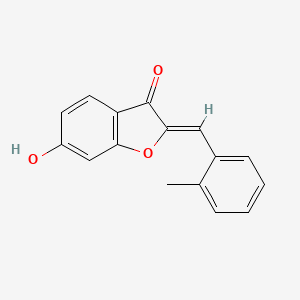

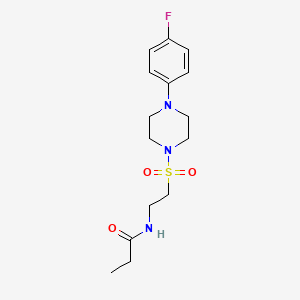

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one, or this compound, is a natural product isolated from the rhizomes of the medicinal plant Curcuma longa. This compound is a benzofuran derivative with a hydroxy group at the C-6 position and a 2-methylbenzylidene group at the C-2 position. It has been studied extensively for its various pharmacological properties, including anti-inflammatory, anti-oxidant, and anti-microbial activities.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research has identified new benzofuran derivatives exhibiting significant anti-inflammatory effects. These compounds, isolated from Liriope spicata var. prolifera, demonstrated inhibitory activity against neutrophil respiratory burst, suggesting potential for therapeutic applications in inflammation-related conditions (Hu et al., 2011).

CNS D-2 Dopamine Receptor Imaging Agents

A series of iodobenzamide analogues with benzofuran components have been synthesized and evaluated for their potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. These studies underscore the versatility of benzofuran derivatives in developing diagnostic tools for neurological disorders (Murphy et al., 1990).

Electrochemical Synthesis of Benzofuran Derivatives

An electrochemical study highlighted the synthesis of new benzofuran derivatives via electrochemical oxidation, offering insights into green chemistry approaches for creating benzofuran-based compounds with potential application in various fields (Moghaddam et al., 2006).

Antitumor Agents Inhibiting Tubulin Polymerization

Dihydrobenzofuran lignans, a class of benzofuran derivatives, have been evaluated for their antitumor properties, particularly in inhibiting tubulin polymerization. These compounds displayed promising activity against leukemia and breast cancer cell lines, indicating their potential as antitumor agents (Pieters et al., 1999).

Palladium-Catalyzed Synthesis of Benzofuran-2(3H)-ones

Research into palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source has opened new avenues for the efficient creation of benzofuran derivatives. This methodological advancement provides a foundation for further exploration of benzofuran compounds in pharmaceutical development (Li et al., 2017).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one involves the condensation of 2-hydroxybenzaldehyde with 2-methylbenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then cyclized using a Lewis acid catalyst to form the desired benzofuranone product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "2-methylbenzaldehyde", "Base (e.g. NaOH, KOH)", "Lewis acid catalyst (e.g. BF3, AlCl3)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde and 2-methylbenzaldehyde in a suitable solvent (e.g. ethanol, methanol) and add a base (e.g. NaOH, KOH) to the reaction mixture.", "Step 2: Heat the reaction mixture under reflux for several hours until a yellow precipitate forms.", "Step 3: Cool the reaction mixture and filter the yellow precipitate to obtain the chalcone intermediate.", "Step 4: Dissolve the chalcone intermediate in a suitable solvent (e.g. dichloromethane, toluene) and add a Lewis acid catalyst (e.g. BF3, AlCl3) to the reaction mixture.", "Step 5: Heat the reaction mixture under reflux for several hours until the desired benzofuranone product forms.", "Step 6: Cool the reaction mixture and filter the product to obtain the final compound." ] } | |

Numéro CAS |

620545-92-8 |

Formule moléculaire |

C16H12O3 |

Poids moléculaire |

252.26 g/mol |

Nom IUPAC |

6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O3/c1-10-4-2-3-5-11(10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3 |

Clé InChI |

CZOCXZAWZDBDCZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

SMILES canonique |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

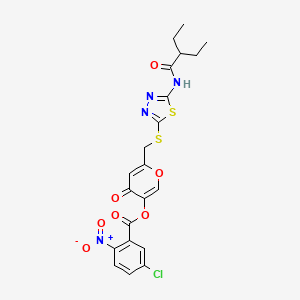

![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)

![9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2688395.png)

![3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid](/img/structure/B2688399.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2688402.png)

![2-{(E)-[(2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2688408.png)

![Methyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2688410.png)

![1-[(3R)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2688411.png)

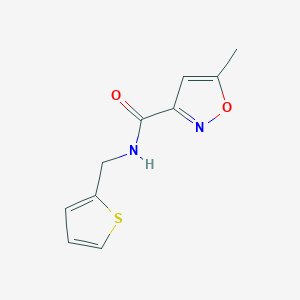

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2688412.png)